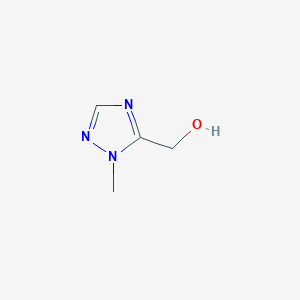

(1-methyl-1H-1,2,4-triazol-5-yl)methanol

Overview

Description

“(1-methyl-1H-1,2,4-triazol-5-yl)methanol” is a chemical compound with the molecular formula C4H7N3O . It appears as a colorless to pale yellow liquid .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “(1-methyl-1H-1,2,4-triazol-5-yl)methanol”, has been reported in several studies . These studies typically involve the reaction of various starting materials under specific conditions to yield the desired 1,2,4-triazole derivatives.

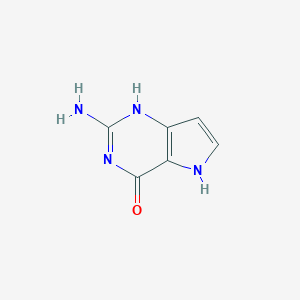

Molecular Structure Analysis

The molecular structure of “(1-methyl-1H-1,2,4-triazol-5-yl)methanol” has been analyzed in several studies . The structure is typically determined using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .

Scientific Research Applications

Anticancer Agents

The 1,2,4-triazole derivatives have been extensively studied for their potential as anticancer agents. Novel compounds synthesized from these derivatives have shown promising cytotoxic activities against various human cancer cell lines, including MCF-7, Hela, and A549 . These compounds are able to form hydrogen bonds with different targets, improving pharmacokinetics and pharmacological properties, which is crucial in the development of new anticancer drugs .

Crystal Structure Analysis

The crystal structure of certain 1,2,4-triazole derivatives has been determined, providing valuable insights into their molecular configuration . This information is essential for understanding the interaction of these compounds with biological targets and can aid in the design of more effective pharmaceutical agents.

Antimicrobial Activity

Triazole derivatives have been recognized for their effective antibacterial and antifungal properties. This makes them valuable in the development of new antimicrobial agents that could be used to treat various infections .

Agrochemicals

Some 1,2,3-triazole derivatives have found applications as agrochemicals. Their stability and reactivity make them suitable candidates for developing new pesticides and herbicides .

Material Science

Due to their stability and unique chemical properties, triazole derivatives are used in material science. They can be incorporated into polymers for creating materials with specific characteristics like enhanced durability or resistance to environmental factors .

Drug Discovery

The triazole core is a common motif in medicinal chemistry. Its presence in several marketed drugs highlights its importance in drug discovery. The triazole ring can mimic peptide bonds, which allows it to interact with a wide range of biological targets .

Supramolecular Chemistry

In supramolecular chemistry, triazoles are used to create complex structures through non-covalent interactions. Their ability to form hydrogen bonds makes them suitable for constructing molecular assemblies and networks .

Chemical Biology and Bioconjugation

Triazole rings are used in chemical biology for bioconjugation processes. They can link biomolecules to various probes or other molecules, which is useful in fluorescent imaging and creating targeted drug delivery systems .

Future Directions

The future directions for research on “(1-methyl-1H-1,2,4-triazol-5-yl)methanol” and related compounds could involve further exploration of their synthesis, chemical reactions, and potential applications . Additionally, more studies are needed to understand their mechanism of action and to evaluate their safety and potential hazards .

Mechanism of Action

Target of Action

Similar compounds such as 1,2,4-triazole derivatives have been reported to act as aromatase inhibitors . Aromatase is an enzyme that plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes.

Mode of Action

In the case of aromatase inhibitors, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of the Cytochrome P450 (CYP-450) enzyme, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction inhibits the enzyme’s activity, thereby reducing the production of estrogens.

properties

IUPAC Name |

(2-methyl-1,2,4-triazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-7-4(2-8)5-3-6-7/h3,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAQZVSGXQVIEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454123 | |

| Record name | (1-methyl-1H-1,2,4-triazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-methyl-1H-1,2,4-triazol-5-yl)methanol | |

CAS RN |

91616-36-3 | |

| Record name | (1-methyl-1H-1,2,4-triazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24368.png)